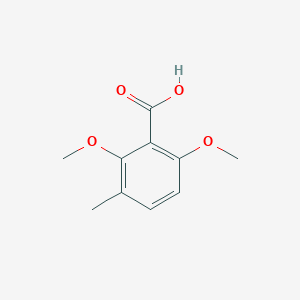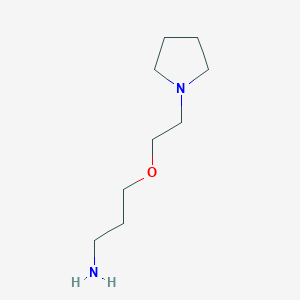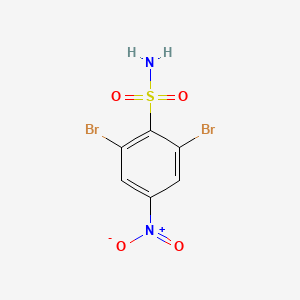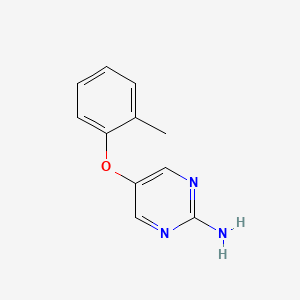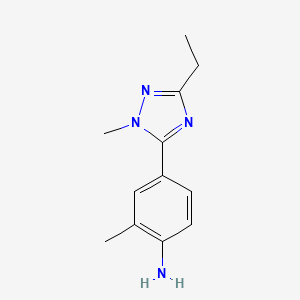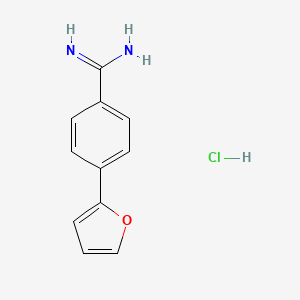
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the development of new antibacterial agents.
Industry: It may be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Furan-2-yl)benzene-1-carboximidamide hydrochloride include other furan derivatives, such as:
- 2-Furoic acid
- 5-Hydroxymethylfurfural
- Nitrofurantoin analogues
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan ring and the benzene-1-carboximidamide group. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H11ClN2O |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
4-(furan-2-yl)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10;/h1-7H,(H3,12,13);1H |
Clave InChI |
IOOQALRCUYGCDP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC=C(C=C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
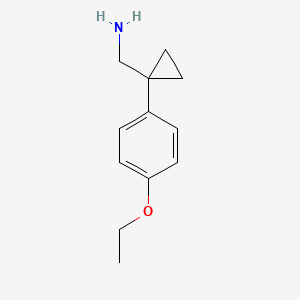
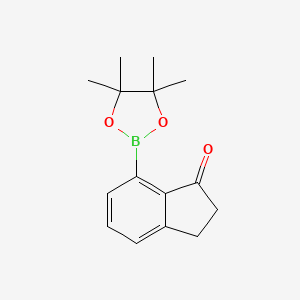
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
